2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate
Description
Properties
IUPAC Name |
2-[2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO5/c22-14-7-5-13(6-8-14)21(27)29-12-11-28-10-9-24-18-17(23)19(25)15-3-1-2-4-16(15)20(18)26/h1-8,24H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGBHSDNNLVHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCOC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 1,4-Naphthoquinone
The naphthoquinone core is functionalized via electrophilic aromatic substitution. Chlorination at position 3 is achieved using chlorine gas or sulfuryl chloride (SO₂Cl₂) in acetic acid at 40–60°C. The reaction proceeds via intermediate formation of a chloronium ion, with the electron-deficient quinone directing substitution to position 3.
Reaction Conditions
Amination at Position 2
The chlorinated intermediate undergoes nucleophilic aromatic substitution (NAS) with ammonia or ammonium hydroxide under high-pressure conditions. The electron-withdrawing chlorine and quinone carbonyl groups activate position 2 for amination.
Reaction Conditions
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Reactants : 3-Chloro-1,4-naphthoquinone (1.0 eq), NH₄OH (5.0 eq)
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Solvent : Ethanol/water (3:1)
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Temperature : 100°C, 12 hours (sealed tube)
Preparation of the Ethoxyethylamine Linker
Synthesis of 2-(2-Aminoethoxy)ethanol Tosylate
The ethoxyethyl spacer is synthesized by tosylation of 2-(2-aminoethoxy)ethanol. Tosyl chloride (TsCl) reacts with the primary hydroxyl group, leaving the secondary hydroxyl and amine groups intact for subsequent reactions.
Reaction Conditions
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Reactants : 2-(2-Aminoethoxy)ethanol (1.0 eq), TsCl (1.1 eq)
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Base : Pyridine (2.0 eq)
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Solvent : Dichloromethane
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Temperature : 0°C → room temperature, 2 hours
Alkylation of 3-Chloro-1,4-dioxonaphthalen-2-amine
The naphthoquinone amine undergoes alkylation with the tosylated ethoxyethyl spacer. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile to displace the tosylate group.
Reaction Conditions
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Reactants : 3-Chloro-1,4-dioxonaphthalen-2-amine (1.0 eq), 2-(2-Aminoethoxy)ethanol tosylate (1.2 eq)
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Base : K₂CO₃ (3.0 eq)
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Solvent : Dimethylformamide (DMF)
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Temperature : 80°C, 6 hours
Esterification with 4-Chlorobenzoic Acid
Activation of 4-Chlorobenzoic Acid
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), enhancing electrophilicity for esterification.
Reaction Conditions
Ester Formation
The hydroxyl group of the ethoxyethyl spacer reacts with 4-chlorobenzoyl chloride in the presence of a base.
Reaction Conditions
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Reactants : Alkylated naphthoquinone intermediate (1.0 eq), 4-Chlorobenzoyl chloride (1.5 eq)
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Base : Triethylamine (3.0 eq)
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Solvent : Dichloromethane
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Temperature : Room temperature, 4 hours
Optimization and Comparative Analysis
Alternative Coupling Strategies
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HATU-Mediated Amidation : While HATU is effective for amide bond formation, esterification via acyl chlorides remains superior for this target due to higher yields and fewer side reactions.
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Microwave-Assisted Synthesis : Reduced reaction times (e.g., 30 minutes for esterification) but requires specialized equipment.
Challenges and Solutions
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Regioselectivity in Chlorination : Directed by the quinone’s electron-withdrawing effects, ensuring minimal di- or tri-chlorinated byproducts.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >95% purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroxylated compounds.
Scientific Research Applications
2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Antimicrobial Activity of Selected Naphthoquinone Derivatives
Insights :
- The chlorobenzoate ester in the target compound may enhance stability compared to acetate derivatives (e.g., compound 3), though this could reduce solubility and antimicrobial efficacy .
- Compound 65, with an amino acid side chain, shows potent antibacterial activity (MIC = 24.7 µg/mL), suggesting that polar substituents improve target binding .
Table 2: Anticancer Activity of Naphthoquinone Analogues
Insights :
- Compound 61’s high activity (90% inhibition) underscores the importance of the 3-chloro substitution on the naphthoquinone core .
Physicochemical and Pharmacokinetic Properties
Table 3: Computed Properties of Selected Compounds
| Property | Target Compound | Compound 3 | Compound 61 |
|---|---|---|---|
| Molecular Weight (g/mol) | 434.27 | 302.29 | 294.68 |
| XLogP3 | 4.5 | ~2.8* | ~3.1* |
| Hydrogen Bond Acceptors | 6 | 5 | 6 |
| Rotatable Bonds | 9 | 6 | 4 |
Insights :
- The target compound’s higher lipophilicity (XLogP3 = 4.5) may improve membrane permeability but reduce aqueous solubility compared to less lipophilic analogues .
- Conformational flexibility (9 rotatable bonds) could influence binding to biological targets but may also increase metabolic instability .
Biological Activity
2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate, with the CAS number 331462-33-0, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H17Cl2NO5
- Molecular Weight : 434.27 g/mol
- Structure : The compound features a naphthalene derivative with a chloro substituent and an ethoxy group attached to a benzoate moiety.
Biological Activity Overview
Research indicates that compounds related to 1,4-naphthoquinones, such as this compound, exhibit various biological activities including:
- Antimicrobial Activity :
- Anticancer Potential :
- Mechanisms of Action :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of various naphthoquinone derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism was attributed to the generation of ROS leading to apoptosis in targeted cells .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of a series of naphthoquinone compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds had minimum inhibitory concentrations (MIC) in the range of 3.9 to 31.5 µg/mL against Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]ethoxy}ethyl 4-chlorobenzoate, and what critical reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Condensation of 3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-amine with a diol (e.g., ethylene glycol derivatives) under reflux in DMSO or ethanol with catalytic acid (e.g., glacial acetic acid) to form the ethoxyethylamine intermediate .
- Step 2 : Esterification with 4-chlorobenzoyl chloride in anhydrous conditions (e.g., CHCl₃) under reflux, followed by purification via recrystallization (ethanol/water mixtures) .
- Key Factors : Solvent polarity (DMSO vs. ethanol), reaction time (12–18 hours for condensation), and stoichiometric control of acylating agents to minimize side products.
Q. How can researchers reliably characterize the compound’s structure using spectroscopic and crystallographic methods?
- Methodology :
- Spectroscopy : Use NMR (¹H/¹³C) to confirm substituent positions, with emphasis on distinguishing aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~170 ppm). IR spectroscopy can validate C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for quinone) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) via SHELXL refinement provides unambiguous structural confirmation. For example, SHELX programs resolve disorder in ethoxyethyl chains by applying restraints to thermal parameters .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when encountering low reactivity of the naphthoquinone amine intermediate?
- Methodology :
- Activation Strategies : Pre-activate the amine using trimethylsilyl chloride (TMSCl) to enhance nucleophilicity.
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states, or use microwave-assisted synthesis to reduce reaction time .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity in biphasic systems .
Q. What analytical approaches resolve contradictions between spectroscopic data and computational predictions for this compound’s conformation?
- Methodology :
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental NMR/IR data to identify discrepancies. For example, torsional strain in the ethoxyethyl chain may lead to deviations .
- Dynamic NMR : Probe restricted rotation of the ethoxyethyl linker by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
- Crystallographic Validation : Use SXRD to determine ground-state conformation and compare with computational models .
Q. How to design an environmental fate study for this compound, considering its potential persistence or bioaccumulation?
- Methodology :
- Partitioning Experiments : Measure logP (octanol-water) to assess hydrophobicity. High logP (>3) suggests bioaccumulation risk .
- Degradation Studies : Perform hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to quantify half-lives. LC-MS/MS monitors degradation products .
- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀) .
Q. What strategies validate the biological activity of this compound against microbial targets while minimizing false positives?
- Methodology :
- Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) testing in triplicate with positive/negative controls (e.g., ciprofloxacin for bacteria). Include cytotoxicity assays (e.g., MTT on mammalian cells) to exclude non-selective toxicity .
- Mode of Action Studies : Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption. Combine with molecular docking (AutoDock Vina) to predict binding to microbial enzymes (e.g., dihydrofolate reductase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
